[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate
Description
Properties
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl 2,2,2-trichloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl5N3O2/c12-8-2-1-7(3-9(8)13)19-4-6(17-18-19)5-21-10(20)11(14,15)16/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYPMNNMZLHKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)COC(=O)C(Cl)(Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate (CAS No. 338419-42-4) is a triazole derivative that has garnered interest due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 305.56 g/mol. The structure includes a triazole ring linked to a dichlorophenyl group and a trichloroacetate moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been evaluated for their antiproliferative effects on various cancer cell lines.
Case Study:
In a study evaluating various triazole derivatives for their anticancer properties, it was found that certain modifications to the triazole structure significantly enhanced their potency against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds exhibited IC50 values in the nanomolar range and were shown to induce apoptosis through tubulin polymerization inhibition and cell cycle arrest at the G2/M phase .
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Compounds with similar structures have demonstrated effectiveness against various fungal strains by inhibiting ergosterol synthesis in fungal cell membranes.
Research Findings:
A comparative study indicated that triazole derivatives could effectively inhibit the growth of Candida albicans and Aspergillus fumigatus. The mechanism involves the disruption of fungal cell membrane integrity due to altered ergosterol biosynthesis pathways .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Tubulin Binding: Similar triazole compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells .
- Enzyme Inhibition: The compound may inhibit enzymes involved in fungal metabolism or cancer cell proliferation pathways.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include other triazole-based molecules with halogenated aryl and ester groups. Below is a comparative analysis of key compounds:
Key Differences and Implications
Core Heterocycle :
- The target compound uses a 1,2,3-triazole ring, whereas etaconazole and propiconazole feature 1,2,4-triazole. The 1,2,3-triazole’s regioselective synthesis via CuAAC offers precision in functionalization, but 1,2,4-triazoles (common in commercial fungicides) exhibit broader systemic activity due to enhanced metabolic stability .
- The imidazo-thiazole-triazole hybrid (Compound 12g, ) demonstrates how fused heterocycles can modulate receptor binding (e.g., human constitutive androstane receptor), suggesting that the target compound’s bioactivity could be tuned via analogous structural hybridization.
Substituent Effects: The 3,4-dichlorophenyl group in the target compound vs. 2,4-dichlorophenyl in etaconazole/propiconazole alters steric and electronic profiles. The 3,4-substitution may enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 in fungi) but reduce solubility compared to 2,4-isomers . In contrast, etaconazole’s ethyl-dioxolane group improves bioavailability via controlled release .
Synthetic Accessibility :
- The target compound’s reliance on CuAAC ensures high regioselectivity and modularity, enabling rapid derivatization . However, commercial triazole fungicides like propiconazole prioritize cost-effective bulk synthesis via simpler nucleophilic substitutions .
Research Findings
- Stability : Halogen-rich triazoles exhibit extended environmental persistence. The trichloroacetate group may confer resistance to esterase-mediated degradation compared to propiconazole’s dioxolane .
- Computational studies (e.g., using UCSF Chimera ) could model its environmental fate and metabolite profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
